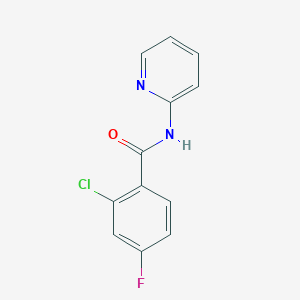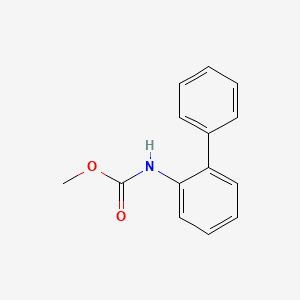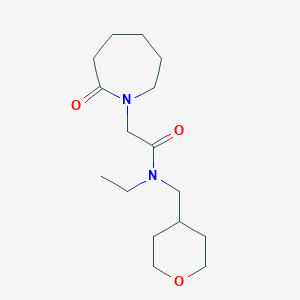![molecular formula C15H18N4O3 B5494469 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5494469.png)
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide, also known as MMCA, is a chemical compound that has been widely studied for its potential use in scientific research. MMCA belongs to the class of oxadiazole derivatives, which have shown promising results in various biological activities.
Wirkmechanismus
The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide is not well understood, but it is believed to involve interactions with specific proteins or enzymes in the body. For example, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide has been shown to bind to the active site of acetylcholinesterase, which inhibits the enzyme's ability to break down acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific research application. For example, in studies of its use as a fluorescent probe, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide has been shown to bind selectively to certain proteins, such as bovine serum albumin, and to induce changes in their conformation. In studies of its use as an inhibitor of acetylcholinesterase, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide in lab experiments is its high solubility in organic solvents, which makes it easy to work with. Additionally, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide has been shown to be relatively stable under various conditions, which makes it a good candidate for long-term studies. However, one limitation of using N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide is its high cost compared to other similar compounds, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are many potential future directions for research on N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide. For example, further studies could investigate its potential use as a photosensitizer in photodynamic therapy for cancer, or as an inhibitor of other enzymes involved in neurological disorders. Additionally, further studies could investigate the structure-activity relationships of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide and related compounds, in order to design more potent and selective inhibitors. Finally, future studies could investigate the potential use of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide in drug delivery systems, such as liposomes or nanoparticles, in order to improve its bioavailability and target specificity.
Conclusion:
In conclusion, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method is relatively straightforward, and it has been shown to have various biochemical and physiological effects, depending on the specific research application. While there are some limitations to using N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide, such as its high cost, there are many potential future directions for research on this compound. Overall, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide is an important compound for researchers in various fields, and its potential uses in scientific research are still being explored.
Synthesemethoden
The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylmethylamine with morpholine-4-carboxylic acid. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting protein conformational changes, as a photosensitizer in photodynamic therapy for cancer, and as an inhibitor of the enzyme acetylcholinesterase for the treatment of Alzheimer's disease. N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide has also been investigated for its antibacterial and antifungal activities.
Eigenschaften
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-11-3-2-4-12(9-11)14-17-13(22-18-14)10-16-15(20)19-5-7-21-8-6-19/h2-4,9H,5-8,10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXRLOYHOXMYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5494386.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide](/img/structure/B5494392.png)
![1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine](/img/structure/B5494402.png)

![5-[2-(2-chlorophenyl)vinyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5494426.png)

![5-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5494434.png)

![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5494453.png)
![N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5494458.png)

![1-{2-[7-(4-methylbenzylidene)-3-(4-methylphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5494467.png)

